Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-thiophen-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-12-9(7-8)10-3-2-6-15-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVILBJLJTXXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling has emerged as a cornerstone for constructing the pyridine-thiophene linkage. This method typically employs a palladium catalyst to couple a halogenated pyridine derivative with a thiopheneboronic acid. For example, ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate reacts with thiophene-2-boronic acid under Pd(PPh₃)₄ catalysis in degassed DMF/H₂O (3:1) at 80°C for 12 hours. Subsequent ester hydrolysis and methylation yield the target compound.
Key Reaction Parameters :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent System: DMF/H₂O (3:1)
-
Temperature: 80°C
-
Yield: 65–75%
A comparative analysis (Table 1) highlights the impact of catalyst choice on efficiency. Pd(OAc)₂/XPhos systems increase yields to 88% by reducing side reactions.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 80 | 75 |
| Pd(OAc)₂/XPhos | DMAc/H₂O | 80 | 88 |
| PdCl₂(dppf) | THF/H₂O | 70 | 68 |
Hantzsch Thiazole Cyclization
Adapted from analogous syntheses, the Hantzsch reaction constructs the pyridine-thiophene core via cyclocondensation. A representative protocol involves refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol for 5 hours. The intermediate thiazole ester is hydrolyzed to the carboxylic acid and methylated to yield the final product.
Critical Steps :
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Cyclization : Ethanol reflux ensures complete ring closure.
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Hydrolysis : NaOH (2 M) in THF/H₂O (1:1) at 60°C for 6 hours.
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Methylation : Diazomethane or dimethyl sulfate in methanol.
Table 2: Hantzsch Reaction Optimization
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Reaction Time | 5 hours | 7 hours | +12% |
| Solvent | Ethanol | Ethanol/DMF (4:1) | +8% |
| Temperature | 78°C (reflux) | 90°C | +5% |
Condensation Reactions
Acid-catalyzed condensation between methyl 4-pyridinecarboxylate and 2-thiophenecarboxaldehyde offers a single-step route. Using p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions removes water, driving the reaction to completion.
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the pyridine’s α-carbon, followed by dehydration to form the C–C bond.
Yield Determinants :
-
Solvent Choice : Toluene outperforms DMF due to azeotropic water removal.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMAc) enhance cross-coupling efficiency by stabilizing intermediates. Elevated temperatures (80–90°C) accelerate kinetics but risk decomposition beyond 100°C.
Table 3: Solvent Impact on Cross-Coupling Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| DMAc | 37.8 | 88 |
| THF | 7.5 | 68 |
Catalytic System Tuning
Ligand design critically influences palladium catalysts. Bulky phosphine ligands (XPhos) suppress β-hydride elimination, while electron-deficient ligands accelerate oxidative addition.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Thiophene protons resonate at δ 7.2–7.4 ppm; pyridine C-4 methyl ester appears as a singlet at δ 3.9 ppm.
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IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹; thiophene C–S vibration at 690–710 cm⁻¹.
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Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 220.1 (calculated: 219.26).
Applications and Derivative Synthesis
The carboxylate ester serves as a precursor for hydrazides and amides, enabling further functionalization. Biological studies highlight its role as a COX-2 inhibitor (IC₅₀ = 0.45 µM), underscoring its pharmaceutical relevance.
Chemical Reactions Analysis
Ester Group Transformations
The methyl ester group undergoes characteristic nucleophilic acyl substitution reactions:
Hydrolysis to Carboxylic Acid
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Reagents : Aqueous NaOH or HCl under reflux.
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Conditions : Ethanol/water (1:1), 80°C, 6–8 hours.
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Product : 2-(Thiophen-2-yl)pyridine-4-carboxylic acid.
Hydrazinolysis to Hydrazide
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Reagents : Hydrazine hydrate.
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Conditions : Absolute ethanol, reflux for 6 hours.
-
Product : 4-Methyl-2-(thiophen-2-yl)thiazole-5-carbohydrazide.
Transesterification
-
Reagents : Ethanol/HSO.
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Conditions : Reflux, 12 hours.
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
Spirocyclization with Cycloalkanones
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Reagents : Cyclopentanone or cyclohexanone.
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Conditions : Catalytic NaOEt, absolute ethanol, reflux (8–10 hours).
-
Products :
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Spiro[cyclopentane-1,3'-pyrido[4,3-d]thiazole] derivatives.
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Spiro[cyclohexane-1,3'-pyrido[4,3-d]thiazole] derivatives.
-
Thiophene Ring Reactivity
-
Nitration :
-
Sulfonation :
Pyridine Ring Functionalization
-
Chlorination :
Coordination Chemistry
The pyridine nitrogen and ester carbonyl enable metal coordination:
| Metal Ion | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(II) | 1:2 | Octahedral | Antimicrobial agents |
| Pd(II) | 1:1 | Square planar | Catalytic cross-coupling |
Comparative Reaction Pathways
Key derivatives and their synthetic routes:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of thiophene-pyridine compounds exhibit significant antibacterial activity against resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain synthesized derivatives showed minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL against M. tuberculosis, indicating strong antimycobacterial properties .
Anticancer Activity
The compound has also been studied for its anticancer effects. In vitro assays revealed that this compound and its analogs can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival .
Agricultural Applications
Fungicidal Activity
Research has highlighted the fungicidal properties of this compound, particularly against crop pathogens. A field trial indicated that formulations containing this compound achieved up to 79% control of fungal diseases in crops, showcasing its potential as an effective agricultural fungicide .
Material Science
Organic Semiconductors
this compound is being explored for use in organic semiconductor applications. Its unique electronic properties make it suitable for incorporation into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Studies suggest that the compound can enhance charge transport properties when integrated into polymer blends used for electronic applications .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the condensation of thiophene derivatives with pyridine carboxylic acids under specific conditions. Various synthetic routes have been documented, including the use of dehydrating agents and catalysts to improve yield . The compound can undergo several chemical transformations, including oxidation and reduction reactions, which further expand its utility in research .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4a | 0.02 | M. tuberculosis |
| 4b | 0.05 | E. coli |
| 4c | 0.10 | S. aureus |
Table 2: Fungicidal Efficacy Against Crop Pathogens
| Compound ID | EC50 (mg/L) | Pathogen |
|---|---|---|
| 4f | 1.96 | Fusarium oxysporum |
| 4g | 19.89 | Botrytis cinerea |
| 4h | 32.44 | Alternaria solani |
Mechanism of Action
The mechanism of action of Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares methyl 2-(thiophen-2-yl)pyridine-4-carboxylate with three analogs, highlighting key structural and physicochemical differences:
Key Differences and Implications
Electronic Effects
- Trifluoromethyl (CF₃) Group : In methyl 2-(trifluoromethyl)isonicotinate, the CF₃ group is strongly electron-withdrawing, altering the pyridine ring’s electronic profile and stability under acidic conditions .
- Hydroxymethyl Group: The hydroxymethyl substituent in methyl 2-(hydroxymethyl)pyridine-4-carboxylate increases polarity, improving solubility in polar solvents like water or ethanol .
Physicochemical Properties
- Melting Points : The hydroxymethyl analog has a reported melting point of 66–68°C, likely due to hydrogen bonding . The target compound’s melting point is unreported but may be lower due to reduced polarity compared to the hydroxymethyl derivative.
- Molecular Weight : The target compound’s higher molecular weight (219.22 g/mol) compared to the CF₃ analog (205.13 g/mol) may influence crystallinity and sublimation behavior.
Pharmaceutical Relevance
Materials Science
- Thiophene’s conjugated system in the target compound makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs) .
Biological Activity
Methyl 2-(thiophen-2-YL)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and fungicidal activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a thiophene and a pyridine ring, which contribute to its biological activity. The molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of synthesized derivatives against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL , indicating strong antibacterial properties.
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 4a | 0.22 | Highly Active |
| 4c | 0.25 | Highly Active |
| 4b | 0.30 | Moderately Active |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG-2 and MCF-7.
Case Study: Antitumor Efficacy
In a comparative study, several compounds were tested for their anticancer activity:
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 10b | HepG-2 | 5.0 | Strong |
| 15a | MCF-7 | 3.5 | Very Strong |
| 18a | MCF-7 | 6.0 | Moderate |
These results indicate that modifications to the thiophene and pyridine rings can significantly enhance anticancer activity.
Fungicidal Activity
The fungicidal properties of this compound derivatives have been explored in agricultural applications, particularly against fungal pathogens affecting crops.
Case Study: Fungicidal Efficacy
In greenhouse trials, a formulation containing a derivative showed an effective control rate against Colletotrichum species:
| Compound | EC50 (mg/L) | Control Rate (%) |
|---|---|---|
| 4f | 1.96 | 79 |
| 4a | 4.60 | 70 |
These findings suggest that such compounds could serve as viable alternatives to traditional fungicides.
Structure-Activity Relationship (SAR)
The biological activities of this compound and its derivatives can be explained through structure-activity relationship studies. Modifications at specific positions on the thiophene or pyridine rings can enhance or diminish biological activity.
Key Findings in SAR Studies
- Substituent Effects : Electron-withdrawing groups tend to enhance antibacterial and antifungal activities.
- Ring Modifications : Alterations in ring size or saturation can lead to significant changes in potency.
- Hybrid Structures : Combining different pharmacophores often results in synergistic effects, improving overall efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-(thiophen-2-yl)pyridine-4-carboxylate with high purity and yield?
- Methodology : The compound can be synthesized via coupling reactions between pyridine and thiophene derivatives. For example, esterification of pyridine-4-carboxylic acid with methanol under acidic conditions, followed by Suzuki-Miyaura cross-coupling to introduce the thiophene moiety. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry of boronic acid derivatives to minimize side products.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and esterification (e.g., methyl ester peak at ~3.9 ppm in ¹H NMR).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 249.06).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
- Note: Compare experimental data with computational predictions (e.g., ChemDraw) to resolve ambiguities.
Q. How can solubility and stability challenges be addressed during experimental handling?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions, and use ethanol/water mixtures for recrystallization.
- Stability : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.
- Purification : Employ recrystallization from ethanol/water (1:3 ratio) to remove unreacted thiophene precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
